Olcegepant hydrochloride
CAS No.:
Cat. No.: VC0007362
Molecular Formula: C38H48Br2ClN9O5
Molecular Weight: 906.1 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C38H48Br2ClN9O5 |
---|---|
Molecular Weight | 906.1 g/mol |
IUPAC Name | N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1 |
Standard InChI Key | GJAWDDNZNYEKMO-XWIRJDCTSA-N |
Isomeric SMILES | C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl |
SMILES | C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl |
Canonical SMILES | C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl |
Olcegepant hydrochloride is a compound derived from olcegepant, a selective non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP antagonists are a new class of drugs primarily developed for the treatment of acute migraine attacks. Olcegepant, also known as BIBN 4096, has shown promising results in clinical trials by reducing the severity of headaches in migraine sufferers without the vasoconstrictive effects associated with other migraine treatments like triptans .
Mechanism of Action
Olcegepant acts by blocking CGRP receptors, which are involved in the transmission of pain signals during migraine attacks. CGRP is a potent vasodilator that plays a significant role in migraine pathophysiology by causing blood vessels to dilate and leading to inflammation and pain . By antagonizing CGRP receptors, olcegepant effectively reduces inflammation and prevents vasodilation, thereby alleviating migraine symptoms.
4.1. Migraine Treatment
In clinical trials, olcegepant has demonstrated efficacy in treating acute migraine by significantly reducing headache severity. It achieved a headache-free rate and sustained response in a substantial proportion of patients without causing adverse cardiovascular effects .
4.3. Effects on Cerebral Ischemia
Research on olcegepant's effects in cerebral ischemia models indicates that it may worsen outcomes in transient ischemic attacks and stroke by increasing infarct risk and volume . This suggests caution in using CGRP antagonists in patients at risk for ischemic events.
4.4. Anti-inflammatory and Neuroprotective Effects
Recent studies suggest that CGRP antagonists like olcegepant may have anti-inflammatory properties, potentially beneficial in conditions involving neuroinflammation. For example, olcegepant has been shown to mitigate weight loss and reduce IL-6 levels in infected mice, indicating a role in modulating inflammatory responses .
Table 2: Comparison of Olcegepant with Other CGRP Antagonists
CGRP Antagonist | Dose | Effect on Ischemia | Migraine Efficacy |
---|---|---|---|
Olcegepant | 1 mg/kg | Increases infarct risk | Effective |
Rimegepant | 10-100 mg/kg | Increases infarct volume | Effective |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume